molecular formula C12H8N4O3 B2994676 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1646543-40-9

7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2994676
CAS No.: 1646543-40-9
M. Wt: 256.221
InChI Key: ONAHTEFYINCECD-UHFFFAOYSA-N
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Description

7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core with a hydroxyl group at the 7-position and a pyridin-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridin-2-yl moiety play crucial roles in binding to these targets, leading to biological responses.

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Indole Derivatives: These compounds also have comparable biological properties and are used in similar applications.

Uniqueness: 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique structural features and its potential for diverse applications in various fields.

Properties

IUPAC Name

7-oxo-5-pyridin-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-10-5-9(8-3-1-2-4-13-8)15-11-7(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMQCKTGQVOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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